molecular formula C19H20N4O4 B4578504 N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4578504
M. Wt: 368.4 g/mol
InChI Key: OMVQLCWZUNZSSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide often involves multi-step processes including etherification, oximation, Beckmann rearrangement, and amidation reactions. For example, a related compound was synthesized through a five-step process using 4-chlorobenzenamine as the starting material, showcasing the complexity and specificity of the synthesis route for such compounds (Kan, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and LC-MS data. The crystal structure and molecular conformation are often further elucidated through X-ray diffraction studies, revealing detailed insights into the molecular geometry and intermolecular interactions (Alotaibi et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including the formation of hydrogen bonds and aromatic π-π interactions. Their reactivity can be tailored through the functionalization of the triazole ring or the phenyl substituents, allowing for the synthesis of derivatives with desired chemical properties (Kranjc et al., 2011).

Scientific Research Applications

Synthesis of Novel Benzodifuranyl Triazines and Oxadiazepines

In a related study, novel triazine derivatives, which are structurally related to triazoles, were synthesized and evaluated for their anti-inflammatory and analgesic properties. The research by Abu‐Hashem et al. (2020) demonstrated the potential of these compounds in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Biological and Antioxidant Activities of Triazolopyrimidines

Another study by Gilava et al. (2020) synthesized a series of triazolopyrimidines and assessed their antimicrobial and antioxidant activities. This research highlights the diverse potential of triazole derivatives in various biological applications (Gilava et al., 2020).

Synthesis and Characterization of Polyamides with Triphenylamine Units

Chang and Liou (2008) conducted a study focusing on the synthesis of aromatic polyamides with pendent dimethoxy-substituted triphenylamine units. These polymers exhibited unique electrochromic properties, demonstrating the versatile applications of triazole derivatives in material science (Chang & Liou, 2008).

Synthesis of Triazole Derivatives for Anticonvulsive Activity

A study by Shelton (1981) explored the synthesis of new triazole derivatives with potential anticonvulsive activities, useful for treating epilepsy and related conditions. This research underscores the therapeutic potential of triazole compounds in neurology (Shelton, 1981).

Synthesis of Peptide Amides Using Triazole-Based Linkages

Albericio and Barany (2009) developed a method for solid-phase synthesis of C-terminal peptide amides using triazole-based linkages. This approach is significant for peptide chemistry and drug development (Albericio & Barany, 2009).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)15-7-5-6-8-17(15)27-4)19(24)20-14-11-13(25-2)9-10-16(14)26-3/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVQLCWZUNZSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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